molecular formula C8H6F3NO B1623286 N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine CAS No. 655-25-4

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

Cat. No.: B1623286
CAS No.: 655-25-4
M. Wt: 189.13 g/mol
InChI Key: TUKWYJVGKNCDJJ-KPKJPENVSA-N
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Description

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is an organic compound with the molecular formula C8H6F3NO. It is a derivative of 2,2,2-trifluoroacetophenone, where the oxime group replaces the carbonyl group.

Preparation Methods

The synthesis of N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine typically involves the reaction of 2,2,2-trifluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative .

Chemical Reactions Analysis

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine can be compared with other similar compounds such as:

Properties

CAS No.

655-25-4

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

(NE)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7+

InChI Key

TUKWYJVGKNCDJJ-KPKJPENVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C(F)(F)F

SMILES

C1=CC=C(C=C1)C(=NO)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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ON=C(c1ccccc1)C(F)(F)F

Synthesis routes and methods II

Procedure details

A mixture of hydroxylammonium chloride (13.9 g, 200 mmol) and 2,2,2-trifluoroacetophenone (17.4 g, 92 mmol) in absolute ethanol (150 ml) was heated at reflux for 1 h and then stirred at ambient temperature for 16 h. The solvent was evaporated in vacuo, the residue suspended in water (100 ml), filtered and washed with water (20 ml), n-heptane (20 ml) and dried to give 14.0 g 2,2,2-trifluoroacetophenone oxime.
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13.9 g
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reactant
Reaction Step One
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17.4 g
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reactant
Reaction Step One
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150 mL
Type
solvent
Reaction Step One
Name
2,2,2-trifluoroacetophenone oxime

Synthesis routes and methods III

Procedure details

25 g (0.144 mol) of 2,2,2-Trifluoro-1-phenyl-ethanone are dissolved in 40 ml of ethanol at 80° C. To the solution are added dropwise 10.5 g (0.151 mol) of hydroxylammonium chloride and 20.1 g (0.245 mol) of sodium acetate dissolved in 20 ml of water. The reaction mixture is refluxed overnight, and the solvent is distilled off by a rotary evaporator. The residue is poured into water, the white precipitate is rinsed with water and dried under vacuum, yielding 24.4 g of 2,2,2-trifluoro-1-phenyl-ethanone oxime. The crude product is used in the next step without further purification.
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25 g
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40 mL
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10.5 g
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20.1 g
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20 mL
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2,2,2-trifluoro-1-phenyl-ethanone oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Reactant of Route 2
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Reactant of Route 3
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Reactant of Route 4
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Reactant of Route 5
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Reactant of Route 6
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

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